6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol
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Overview
Description
6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol is an organic compound that features a piperidine ring substituted with two fluorine atoms and a hexanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol typically involves the reaction of 4,4-difluoropiperidine with a suitable hexanol derivative. One common method involves the use of 4,4-difluoropiperidine hydrochloric acid salt, which is converted into its free base by treatment with sodium bicarbonate in water. This intermediate is then reacted with a hexanol derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield hexanone derivatives, while substitution reactions may introduce new functional groups onto the piperidine ring, leading to a variety of substituted piperidine compounds.
Scientific Research Applications
6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol involves its interaction with specific molecular targets and pathways. The piperidine ring and fluorine atoms may play a role in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-1-methylpiperidine: A similar compound with a methyl group instead of a hexanol chain.
4-(4,4-Difluoro-1-piperidinyl)aniline: Another related compound with an aniline group.
Uniqueness
6-(4,4-Difluoro-piperidin-1-yl)-hexan-1-ol is unique due to its specific combination of a piperidine ring with fluorine atoms and a hexanol chain
Properties
IUPAC Name |
6-(4,4-difluoropiperidin-1-yl)hexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21F2NO/c12-11(13)5-8-14(9-6-11)7-3-1-2-4-10-15/h15H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXINESBMUGBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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